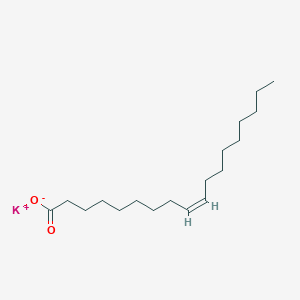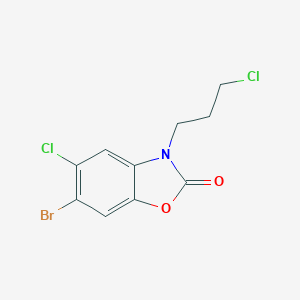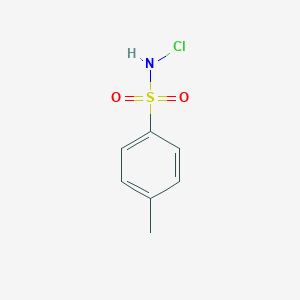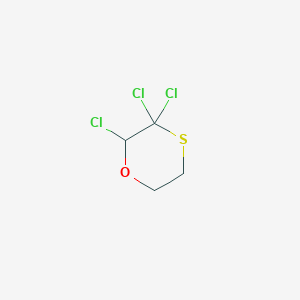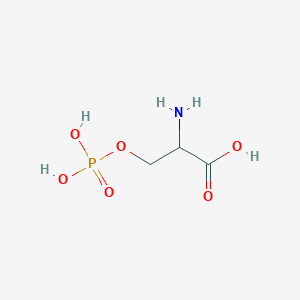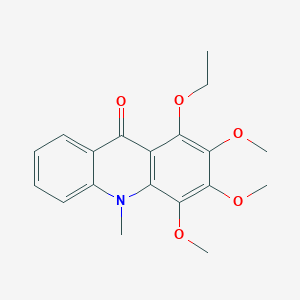
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one, also known as EMA, is a synthetic compound that has been widely used in scientific research. EMA is a derivative of acridine, which is a heterocyclic organic compound that has been extensively studied due to its diverse biological activities. EMA has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of DNA and RNA structures. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been shown to interact with DNA and RNA by intercalating between the base pairs, causing structural changes that affect their functions. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has also been shown to exhibit antimicrobial, antiviral, and antifungal activities by disrupting the structures of bacterial and viral membranes. Additionally, 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been studied for its potential use as a fluorescent probe for DNA and RNA detection.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one is also stable and has a long shelf life, which allows for long-term storage and repeated experiments. However, 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has limitations in terms of its toxicity and potential side effects. It is important to handle 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one with caution and to use appropriate safety measures when working with this compound.
Orientations Futures
There are several future directions for research involving 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one. One potential direction is the development of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one-based fluorescent probes for the detection of DNA and RNA structures and functions. Another direction is the investigation of the potential use of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one as a therapeutic agent for cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one and its potential side effects.
Méthodes De Synthèse
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one can be synthesized through a multistep process involving the condensation of 1-ethoxy-2-nitrobenzene with 2,3,4-trimethoxybenzaldehyde, followed by reduction and cyclization reactions. The final product is obtained through purification and crystallization steps. The synthesis of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been used in various scientific research studies due to its unique properties. It has been shown to exhibit anticancer, antimicrobial, antiviral, and antifungal activities. 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has also been studied for its potential use as a fluorescent probe for DNA and RNA detection. Its ability to interact with nucleic acids has made it a valuable tool for studying DNA and RNA structures and functions.
Propriétés
Numéro CAS |
17014-67-4 |
|---|---|
Nom du produit |
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one |
Formule moléculaire |
C19H21NO5 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
1-ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C19H21NO5/c1-6-25-16-13-14(17(22-3)19(24-5)18(16)23-4)20(2)12-10-8-7-9-11(12)15(13)21/h7-10H,6H2,1-5H3 |
Clé InChI |
XGRDKKDYVBYXIC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3N2C)OC)OC)OC |
SMILES canonique |
CCOC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3N2C)OC)OC)OC |
Synonymes |
1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9(10H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



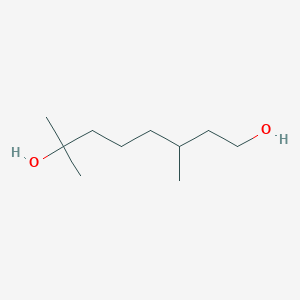
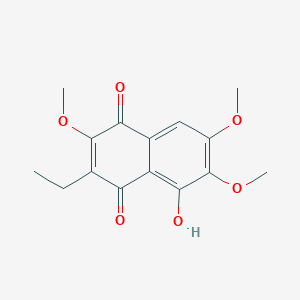
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)


![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
